molecular formula C13H11NO2S2 B131000 2-(Methylsulfonyl)-10h-phenothiazine CAS No. 23503-68-6

2-(Methylsulfonyl)-10h-phenothiazine

Cat. No. B131000
CAS RN: 23503-68-6
M. Wt: 277.4 g/mol
InChI Key: XMSALNTWEPZQLO-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-10H-phenothiazine is a derivative of the phenothiazine family, a group of compounds known for their diverse biological activities and applications in medicinal chemistry. Phenothiazines are heterocyclic compounds with a tricyclic structure that includes a sulfur and nitrogen atom in the central ring. They are known for their use in psychiatric medicine as antipsychotics and have been studied for their antioxidant properties and potential as cytoprotective agents .

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves the Smiles rearrangement, as seen in the synthesis of fluorinated 10H-phenothiazines . This rearrangement is a chemical reaction where an aromatic amine is transformed into other aromatic compounds through intramolecular aromatic substitution. In the case of substituted 10H-phenothiazines, the starting materials are typically 2-amino-3-fluorobenzenethiol and o-halonitrobenzenes, which undergo formylation and further reactions to yield the desired phenothiazine derivatives .

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives can be determined using various spectroscopic techniques, including UV-VIS, IR, 1H NMR, and mass spectroscopy. X-ray crystallography provides detailed insights into the crystal structure, as demonstrated by the analysis of 2-chloro-7-nitro-10-methylphenothiazine 5-oxide, which revealed a monoclinic space group and the "pseudo-axial" configuration of the sulfoxide group . Similarly, the crystal structure of other phenothiazine derivatives can be characterized by their crystallization systems and intermolecular interactions, such as hydrogen bonds and pi-pi stacking .

Chemical Reactions Analysis

Phenothiazine derivatives can undergo various chemical reactions, including cyclization, nitration, and oxidation. For instance, the condensation reaction of benzenesulphonohydrazide with 2-carboxybenzaldehyde followed by reaction with dysprosium(III) acetate tetrahydrate can lead to cyclized products like 2-(phenylsulfonyl)phthalazin-1(2H)-one . Nitration of phenothiazine derivatives can yield mono-nitro compounds, as seen with 2-chloro-10-methylphenothiazine . Oxidation reactions are also common, where phenothiazines are converted into their sulfone derivatives using hydrogen peroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and the ability to form cocrystals with other isomeric molecules. The presence of substituents like fluorine or trifluoromethyl groups can significantly affect these properties and the biological activity of the compounds . The cocrystal structure of certain phenothiazine derivatives demonstrates the potential for these compounds to form stable solid forms with specific stoichiometric ratios .

Future Directions

While specific future directions for 2-(Methylsulfonyl)-10h-phenothiazine are not available, research into similar compounds suggests potential applications in medicinal chemistry. For example, 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .

properties

IUPAC Name

2-methylsulfonyl-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c1-18(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)17-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSALNTWEPZQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178069
Record name 2-(Methylsulphonyl)-10H-phenothiazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-10h-phenothiazine

CAS RN

23503-68-6
Record name 2-(Methylsulfonyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23503-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulphonyl)-10H-phenothiazine
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Record name 2-(Methylsulphonyl)-10H-phenothiazine
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Record name 2-(methylsulphonyl)-10H-phenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Mohammad, KK Midha… - Journal of Labelled …, 1989 - Wiley Online Library
The tetradeuterated analogues of the 2‐methylsulfinyl (mesoridazine) and 2‐methylsulfonyl (sulforidazine) metabolites of (±)‐10‐[2‐(1‐methyl‐2‐piperidinyl)ethyl]‐2‐methylthio‐10H‐…
V Karicherla, K Phani, MR Bodireddy… - … Process Research & …, 2017 - ACS Publications
An efficient, practical, and commercially viable manufacturing process was developed with ≥99.7% purity and 31% overall yield (including four chemical reactions and one …
Number of citations: 7 pubs.acs.org
RJ Morrow, JS Millership, PS Collier - Helvetica chimica acta, 2005 - Wiley Online Library
Efficient, mild syntheses of the three major metabolites 2–4 of the important antipsychotic drug thioridazine (1) have been developed. The cardiotoxic metabolite 2 with a ring sulfoxide …
Number of citations: 2 onlinelibrary.wiley.com
L Navarro, G Rosell, S Sanchez, N Boixareu… - Bioorganic & Medicinal …, 2018 - Elsevier
A novel group of aryl methyl sulfones based on nonsteroidal anti-inflammatory compounds exhibiting a methyl sulfone instead of the acetic or propionic acid group was designed, …
Number of citations: 18 www.sciencedirect.com
A Smarandache, A Militaru, H Goker… - Advanced Topics in …, 2012 - spiedigitallibrary.org
The extensive use of pharmaceuticals became a worldwide environmental issue. Most of these compounds are not completely removed in wastewater treatment plants and, as a result, …
Number of citations: 7 www.spiedigitallibrary.org
VDN Yadavalli, RS Kambhampati - Applications of Nanotechnology for …, 2020 - Springer
The ultimate goal of a process chemist is to achieve robust synthetic processes for active pharmaceutical ingredients (API), drug candidates under development or their critical …
Number of citations: 2 link.springer.com
K Harish - 2006 - search.proquest.com
The synthesis of highly substituted thiophene has attracted a great deal of interest over the years due to their presence in natural products. Our interest in this class of compounds was …
Number of citations: 0 search.proquest.com

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